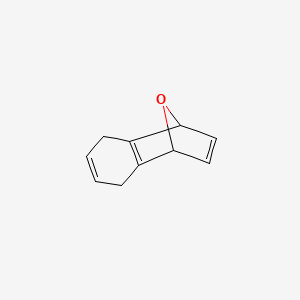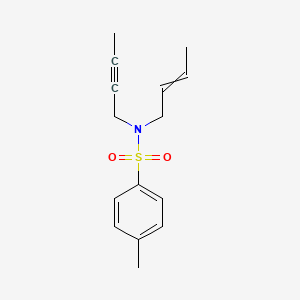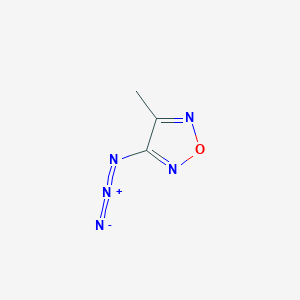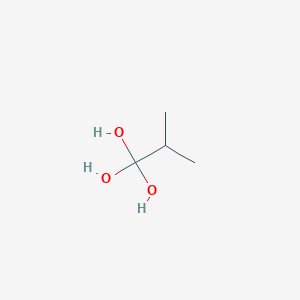![molecular formula C16H10Cl2N4O5 B14257271 2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole CAS No. 207232-76-6](/img/structure/B14257271.png)
2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an oxadiazole ring, which is a five-membered heterocycle containing oxygen and nitrogen atoms. The presence of chloromethyl and nitrophenyl groups further enhances its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of 2-(chloromethyl)-5-nitrobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as using eco-friendly solvents and catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, and alcohols.
Dehydrating Agents: Phosphorus oxychloride (POCl3) and thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions include various substituted oxadiazoles, amino derivatives, and complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, with enhanced properties.
Mecanismo De Acción
The mechanism of action of 2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole involves its interaction with various molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. Additionally, the oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Bis(chloromethyl)-1-methoxy-4-octyloxybenzene
- 2,5-Bis(chloromethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene
- 2,5-Bis(aminomethyl)furan
Uniqueness
Compared to similar compounds, 2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole stands out due to its unique combination of chloromethyl and nitrophenyl groups attached to the oxadiazole ring
Propiedades
Número CAS |
207232-76-6 |
|---|---|
Fórmula molecular |
C16H10Cl2N4O5 |
Peso molecular |
409.2 g/mol |
Nombre IUPAC |
2,5-bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H10Cl2N4O5/c17-7-9-1-3-11(21(23)24)5-13(9)15-19-20-16(27-15)14-6-12(22(25)26)4-2-10(14)8-18/h1-6H,7-8H2 |
Clave InChI |
LCYWFESIRBERQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])C2=NN=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[2-[4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yliminomethyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carbonyl]amino]propanoic acid](/img/structure/B14257189.png)
![1-Propanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B14257195.png)


![2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole](/img/structure/B14257202.png)
![Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]-](/img/structure/B14257216.png)
![N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine](/img/structure/B14257228.png)
![[3-(4-Methoxyphenyl)propyl]hydrazine](/img/structure/B14257236.png)



![Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate](/img/structure/B14257256.png)


